2-{[2-(2-methylpropyl)-1H-benzimidazol-1-yl]carbonyl}benzoic acid
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Overview
Description
2-{[2-(2-methylpropyl)-1H-benzimidazol-1-yl]carbonyl}benzoic acid is a complex organic compound that features a benzimidazole moiety linked to a benzoic acid derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(2-methylpropyl)-1H-benzimidazol-1-yl]carbonyl}benzoic acid typically involves the condensation of 2-(2-methylpropyl)-1H-benzimidazole with a benzoic acid derivative. The reaction conditions often require the use of a dehydrating agent to facilitate the formation of the amide bond. Common reagents include carbodiimides such as dicyclohexylcarbodiimide (DCC) and coupling agents like N,N’-diisopropylcarbodiimide (DIC).
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for efficiency and yield. This could include the use of continuous flow reactors and automated systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-{[2-(2-methylpropyl)-1H-benzimidazol-1-yl]carbonyl}benzoic acid can undergo various chemical reactions, including:
Oxidation: The benzimidazole moiety can be oxidized to form N-oxides.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophiles such as halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated benzoic acid derivatives.
Scientific Research Applications
2-{[2-(2-methylpropyl)-1H-benzimidazol-1-yl]carbonyl}benzoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as enhanced thermal stability or conductivity.
Mechanism of Action
The mechanism of action of 2-{[2-(2-methylpropyl)-1H-benzimidazol-1-yl]carbonyl}benzoic acid involves its interaction with specific molecular targets. The benzimidazole moiety can bind to enzymes or receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of signaling pathways, depending on the specific target and context.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole derivatives: Compounds like 2-(2-methylpropyl)-1H-benzimidazole share structural similarities and may exhibit similar biological activities.
Benzoic acid derivatives: Compounds such as 4-aminobenzoic acid (PABA) have similar functional groups and can undergo similar chemical reactions.
Uniqueness
2-{[2-(2-methylpropyl)-1H-benzimidazol-1-yl]carbonyl}benzoic acid is unique due to the combination of the benzimidazole and benzoic acid moieties, which confer distinct chemical and biological properties. This dual functionality allows for a broader range of applications and interactions compared to simpler analogs.
Properties
IUPAC Name |
2-[2-(2-methylpropyl)benzimidazole-1-carbonyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3/c1-12(2)11-17-20-15-9-5-6-10-16(15)21(17)18(22)13-7-3-4-8-14(13)19(23)24/h3-10,12H,11H2,1-2H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKMOVGVHFLBKQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NC2=CC=CC=C2N1C(=O)C3=CC=CC=C3C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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